molecular formula C20H15Cl3N2OS B590063 Sertaconazole-d6 CAS No. 1330261-47-6

Sertaconazole-d6

Cat. No.: B590063
CAS No.: 1330261-47-6
M. Wt: 443.8
InChI Key: JLGKQTAYUIMGRK-KXPIIPBPSA-N
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Description

Sertaconazole is an antifungal medication used to treat infections caused by a fungus. It works by killing the fungus or yeast or preventing its growth . Sertaconazole is applied to your skin to treat athlete’s foot (tinea pedis) .


Synthesis Analysis

Sertaconazole provokes proapoptotic autophagy via stabilizing TRADD in nonsmall cell lung cancer cells . An easy, efficient, and improved synthesis of Sertaconazole Nitrate has been reported .


Molecular Structure Analysis

Sertaconazole is a pharmaceutical product in the form of a cream, gel, powder, and solution for dermatological use and vaginal cream, tablets, and ovules for gynecological use. The active ingredient is 2% sertaconazole nitrate . The molecule of Sertaconazole is an antifungal agent contains electronegative atoms namely nitrogen, oxygen, sulfur, and chlorine together with four aromatic rings in their chemical structure .


Chemical Reactions Analysis

Chiral Analysis of Sertaconazole by HPLC Method on Polysaccharide Derivatives has been reported .


Physical and Chemical Properties Analysis

Sertaconazole has a molecular formula of C20H15Cl3N2OS and a molecular weight of 437.8 g/mol . The molecule of Sertaconazole is an antifungal agent contains electronegative atoms namely nitrogen, oxygen, sulfur, and chlorine together with four aromatic rings in their chemical structure .

Scientific Research Applications

Antifungal Efficacy

Sertaconazole has been studied extensively for its antifungal efficacy. In clinical trials, it has demonstrated effective eradication of various dermatophytoses and superior efficacy compared to miconazole cream in treating cutaneous mycoses (Sharma et al., 2011). It's also effective against a broad range of dermatophytes, yeasts, and opportunistic filamentous fungi, making it a versatile antifungal agent (Croxtall & Plosker, 2009).

Formulation Studies

Research has also focused on optimizing sertaconazole formulations. For instance, the pharmacokinetics of sertaconazole nail patches have been investigated, showing effective penetration into nails and negligible systemic absorption (Susilo et al., 2006). Additionally, the development of sertaconazole nitrate-loaded cubosomes for targeted delivery to the cornea in treating fungal keratitis highlights innovative formulation research (Younes et al., 2018).

Comparative Studies

Comparative studies have been conducted to evaluate sertaconazole against other antifungals. One study comparing sertaconazole 2% cream versus hydrocortisone 1% ointment in treating atopic dermatitis demonstrated sertaconazole's potential beyond traditional antifungal roles (Saki et al., 2013).

Nanotechnology in Drug Delivery

The application of nanotechnology in drug delivery has been explored with sertaconazole. Poly(ethylene glycol)-block-poly(ε-caprolactone) nanomicelles were developed to enhance the solubility and antifungal activity of sertaconazole, demonstrating the potential of nanotechnology in improving drug efficacy (Soliman et al., 2014).

Gynecological Applications

Sertaconazole has been studied in the context of gynecology, particularly for treating vaginal fungal infections. It exhibits broad-spectrum antifungal activity with excellent safety and sustained cutaneous retention, making it suitable for topical applications in gynecological conditions (Palacín et al., 2000).

Safety and Efficacy in Different Formulations

The safety and efficacy of various sertaconazole formulations, such as cream, gel, and solution, have been thoroughly evaluated in both dermatology and gynecology, demonstrating its versatility and effectiveness in different application forms (Torres et al., 2000).

Mechanism of Action

Sertaconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents .

Future Directions

Sertaconazole nitrate is a relatively new imidazole antifungal agent with a particular structure, consisting of a benzothiophene ring similar to the indole ring of tryptophan, and it acts mainly through the inhibition of ergosterol synthesis and the formation of pores in the fungal cell membrane . Treatment with sertaconazole 2% cream may represent an efficient alternative therapy for patients with SD .

Properties

IUPAC Name

1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-1,1,2-trideuterio-2-(2,4-dichlorophenyl)ethyl]-2,4,5-trideuterioimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/i6D,7D,9D2,12D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGKQTAYUIMGRK-KXPIIPBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])C([2H])(C2=C(C=C(C=C2)Cl)Cl)OCC3=CSC4=C3C=CC=C4Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858391
Record name 1-{2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)(~2~H_3_)ethyl}(~2~H_3_)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330261-47-6
Record name 1-{2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)(~2~H_3_)ethyl}(~2~H_3_)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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